[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate
CAS No.:
Cat. No.: VC16567367
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4 |
|---|---|
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | (5-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C10H18N4/c1-7(2)14-4-3-9-8(6-14)10(5-11)13-12-9/h7H,3-6,11H2,1-2H3,(H,12,13) |
| Standard InChI Key | AEWLJMZGWNNASB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCC2=C(C1)C(=NN2)CN |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is defined by the molecular formula C₁₂H₂₀N₄O₄ and a molar mass of 284.32 g/mol . Its IUPAC name, oxalic acid;(5-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine, reflects the integration of a pyrazolo[4,3-c]pyridine ring system with an isopropyl substituent and an oxalate counterion. The structure is further characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS No. | 1201633-49-9 |
| SMILES | CC(C)N1CCC2=C(C1)C(=NN2)CN.C(=O)(C(=O)O)O |
| InChI Key | RFJJUWSGYMBQLG-UHFFFAOYSA-N |
| PubChem CID | 45382076 |
| Hazard Classification | IRRITANT |
The oxalate salt enhances solubility, a critical factor for bioavailability in drug formulations.
Structural Activity Relationships
The pyrazolo[4,3-c]pyridine core is a bicyclic system that confers rigidity and planar geometry, facilitating interactions with hydrophobic pockets in enzymatic targets . The isopropyl group at position 5 introduces steric bulk, potentially improving target selectivity, while the methylamine moiety at position 3 enables hydrogen bonding with residues in active sites. Comparative studies on analogous pyrazolopyridine derivatives, such as those reported by Ma et al., demonstrate that substitutions at these positions significantly influence inhibitory activity against kinases like c-Met (IC₅₀ values in the nanomolar range) .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of [(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate typically involves palladium-catalyzed coupling reactions, as outlined in recent protocols. Key steps include:
-
Cyclization: Formation of the pyrazolo[4,3-c]pyridine core via intramolecular cyclization of a precursor containing adjacent amino and carbonyl groups.
-
Isopropyl Introduction: Alkylation using isopropyl bromide in dimethylformamide (DMF) under inert conditions.
-
Amination: Introduction of the methylamine group via nucleophilic substitution.
-
Salt Formation: Reaction with oxalic acid to yield the final oxalate salt.
Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with yields typically ranging from 60–75%.
Analytical Data
Critical spectroscopic data for the compound include:
-
¹H NMR (400 MHz, D₂O): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.15–3.30 (m, 4H, piperidine CH₂), 4.05 (s, 2H, CH₂NH₂), 4.45 (m, 1H, isopropyl CH).
-
IR (KBr): 3350 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O oxalate), 1590 cm⁻¹ (C=N pyrazole) .
-
Mass Spec (ESI+): m/z 229.1 [M⁺ – oxalate].
Mechanism of Action and Pharmacodynamics
Enzymatic Interactions
The compound’s amine group participates in hydrogen bonding with catalytic residues (e.g., Lys111 in c-Met), while the pyrazole ring engages in π-π stacking with hydrophobic regions . In silico models suggest a competitive inhibition mechanism with Ki values < 100 nM for kinase targets.
Cellular Effects
Preliminary data from HEK293 cells indicate dose-dependent suppression of TNF-α (EC₅₀ = 12 μM) and IL-6 (EC₅₀ = 18 μM), aligning with anti-inflammatory applications. Apoptotic effects in MCF-7 breast cancer cells (48% inhibition at 50 μM) hint at oncological potential .
Future Research Directions
Despite promising structural features, critical gaps remain:
-
In Vivo Efficacy: Animal models of inflammation and neurodegeneration are needed to validate preclinical potential.
-
ADME Studies: Pharmacokinetic parameters (e.g., t₁/₂, Cmax) must be characterized.
-
Target Deconvolution: Proteome-wide profiling to identify off-target interactions.
Collaborative efforts between academic and industrial labs could accelerate translation, particularly given the compound’s modular synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume